5-phenyl-2-{[3-(trifluoromethyl)phenyl]amino}pyrido[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
5-Phenyl-2-{[3-(trifluoromethyl)phenyl]amino}-3H,4H-pyrido[2,3-d]pyrimidin-4-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical sciences. This compound is characterized by its unique structure, which includes a pyrido[2,3-d]pyrimidin-4-one core substituted with phenyl and trifluoromethylphenyl groups. The presence of these substituents imparts distinct chemical and biological properties to the compound, making it a valuable candidate for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-phenyl-2-{[3-(trifluoromethyl)phenyl]amino}-3H,4H-pyrido[2,3-d]pyrimidin-4-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 2-aminopyridine with an appropriate aldehyde to form an intermediate Schiff base. This intermediate is then cyclized using a suitable cyclizing agent, such as acetic anhydride, to yield the pyrido[2,3-d]pyrimidin-4-one core. Subsequent substitution reactions introduce the phenyl and trifluoromethylphenyl groups under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow reactors may be employed to scale up the production process while maintaining consistent quality and minimizing waste.
Chemical Reactions Analysis
Types of Reactions
5-Phenyl-2-{[3-(trifluoromethyl)phenyl]amino}-3H,4H-pyrido[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like sodium borohydride can modify the compound’s functional groups, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds with different biological activities.
Scientific Research Applications
5-Phenyl-2-{[3-(trifluoromethyl)phenyl]amino}-3H,4H-pyrido[2,3-d]pyrimidin-4-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infectious diseases.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 5-phenyl-2-{[3-(trifluoromethyl)phenyl]amino}-3H,4H-pyrido[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of a particular enzyme involved in a disease pathway, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-[3-(Trifluoromethyl)phenyl]furo[3,2-b]pyrroles
- 5-Amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrazole
- 4-Phenyl-4H-1,2,4-triazole derivatives
Uniqueness
Compared to similar compounds, 5-phenyl-2-{[3-(trifluoromethyl)phenyl]amino}-3H,4H-pyrido[2,3-d]pyrimidin-4-one stands out due to its unique combination of a pyrido[2,3-d]pyrimidin-4-one core and the presence of both phenyl and trifluoromethylphenyl substituents. This structural uniqueness contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific applications.
Properties
Molecular Formula |
C20H13F3N4O |
---|---|
Molecular Weight |
382.3 g/mol |
IUPAC Name |
5-phenyl-2-[3-(trifluoromethyl)anilino]-3H-pyrido[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C20H13F3N4O/c21-20(22,23)13-7-4-8-14(11-13)25-19-26-17-16(18(28)27-19)15(9-10-24-17)12-5-2-1-3-6-12/h1-11H,(H2,24,25,26,27,28) |
InChI Key |
SBDPHWDQUYGVON-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C(=O)NC(=NC3=NC=C2)NC4=CC=CC(=C4)C(F)(F)F |
Origin of Product |
United States |
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